2-amino-2-(6-fluoro-1H-indol-3-yl)acetic acid
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Overview
Description
2-Amino-2-(6-fluoro-1H-indol-3-yl)acetic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the indole nucleus in this compound makes it a significant molecule for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(6-fluoro-1H-indol-3-yl)acetic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a fluorinated phenylhydrazine and an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(6-fluoro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogenation with bromine or chlorine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-Amino-2-(6-fluoro-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and viral infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-amino-2-(6-fluoro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets in the body. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application being studied .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2-Amino-3-(1H-indol-3-yl)propanoic acid: Another indole derivative with biological activity.
Indole-2,4,5,6,7-d5-3-acetic acid: A deuterated analog used in research .
Uniqueness: 2-Amino-2-(6-fluoro-1H-indol-3-yl)acetic acid is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s pharmacokinetic properties, making it a valuable molecule for drug development .
Properties
Molecular Formula |
C10H9FN2O2 |
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Molecular Weight |
208.19 g/mol |
IUPAC Name |
2-amino-2-(6-fluoro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9FN2O2/c11-5-1-2-6-7(9(12)10(14)15)4-13-8(6)3-5/h1-4,9,13H,12H2,(H,14,15) |
InChI Key |
SKJKNHAVVKWKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C(C(=O)O)N |
Origin of Product |
United States |
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